Zinc N-Ethyl-N-phenyldithiocarbamate
Overview
Description
Zinc N-Ethyl-N-phenyldithiocarbamate is a chemical compound with the molecular formula C18H20N2S4Zn. It is commonly used as an accelerator and activator in the vulcanization of rubber. This compound is also known for its applications in various industrial and pharmaceutical processes .
Mechanism of Action
Target of Action
Zinc N-Ethyl-N-phenyldithiocarbamate (ZNEPD) is a complex that has been found to interact with metal ions, particularly zinc and nickel . The primary targets of ZNEPD are the metal ions in biological systems . These metal ions play crucial roles in various biological processes, including enzyme activity and DNA-protein interactions .
Mode of Action
ZNEPD possesses two sulfur atoms that often act as the binding sites for metal coordination . The interaction between ZNEPD and metal ions, such as zinc, occurs in bidentate modes, leading to the formation of different geometries . This interaction enhances the possibility for complex formation, making ZNEPD useful in various areas, especially in biomedical fields .
Biochemical Pathways
It is known that the ligands in znepd control the activity of metals and influence the array of molecules in the secondary coordination sphere . This determines the biological targets such as DNA, proteins, and enzymes of interest .
Pharmacokinetics
It is soluble in hot chloroform and hot benzene, slightly soluble in gasoline, benzene, and hot ethanol, and insoluble in acetone, carbon tetrachloride, ethanol, and water .
Result of Action
The molecular and cellular effects of ZNEPD’s action are largely dependent on its interaction with metal ions. The formation of complexes with metal ions can potentially influence various biological processes, including enzyme activity and DNA-protein interactions . .
Action Environment
The action, efficacy, and stability of ZNEPD can be influenced by various environmental factors. For instance, the nature of the ligand, the type of metal ions, and its oxidation state can affect the complexation reaction . Additionally, storage conditions can impact the stability of ZNEPD. It is recommended to store the compound in a cool, dry place .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc N-Ethyl-N-phenyldithiocarbamate is synthesized through the reaction of N-ethyl-N-phenylamine with carbon disulfide in the presence of a base, followed by the addition of zinc sulfate. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific conditions to optimize the reaction. The product is then purified through crystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Zinc N-Ethyl-N-phenyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Zinc N-Ethyl-N-phenyldithiocarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst and reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of rubber, plastics, and other polymeric materials
Comparison with Similar Compounds
Similar Compounds
- Zinc diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Zinc dibutyldithiocarbamate
Uniqueness
Zinc N-Ethyl-N-phenyldithiocarbamate is unique due to its specific structural features, which confer distinct reactivity and selectivity in various chemical reactions. Its ability to form stable complexes with metal ions and proteins makes it particularly valuable in both industrial and pharmaceutical applications .
Properties
IUPAC Name |
zinc;N-ethyl-N-phenylcarbamodithioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11NS2.Zn/c2*1-2-10(9(11)12)8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3,(H,11,12);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNUDJAXRXUZQS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)[S-].CCN(C1=CC=CC=C1)C(=S)[S-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90925652 | |
Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14634-93-6 | |
Record name | (T-4)-Bis(N-ethyl-N-phenylcarbamodithioato-κS,κS′)zinc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14634-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc, bis(N-ethyl-N-phenylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc bis[ethyl(phenyl)carbamodithioate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90925652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc bis(N-ethyl-N-phenyldithiocarbamate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Zinc N-Ethyl-N-phenyldithiocarbamate in material science?
A1: this compound is primarily used as an accelerator in the vulcanization of rubber. [] This process involves forming cross-links between polymer chains, thereby enhancing the rubber's mechanical properties like tensile strength, elasticity, and resistance to abrasion. Specifically, research indicates its use in formulating ethylene-propylene diene rubber for the inner layer of hydraulic braking rubber tubes. [] The compound's role in improving aging resistance and oil resistance, particularly in high-temperature braking fluid environments, is highlighted. []
Q2: How does this compound contribute to the properties of rubber materials?
A2: Research suggests that this compound participates in the crosslinking reactions during the vulcanization of ethylene-propylene diene rubber. [] Castor oil, often used as a plasticizer in these rubbers, undergoes alcoholization with the vinyl acrylate present in the rubber. [] This reaction, facilitated by the presence of this compound, leads to a more stable ether linkage and contributes to a more robust crosslinked structure within the rubber material. [] This enhanced crosslinking is believed to be responsible for the improved aging resistance, oil resistance, and overall stability, especially in demanding conditions like those experienced in hydraulic braking systems. []
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